4-[3-(allyloxy)benzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one
4-[3-(allyloxy)benzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1089831
InChI:
InChI=1S/C20H16N2O5/c1-3-9-26-16-6-4-5-14(10-16)11-17-20(23)27-19(21-17)15-8-7-13(2)18(12-15)22(24)25/h3-8,10-12H,1,9H2,2H3/b17-11-
SMILES:
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC=C)C(=O)O2)[N+](=O)[O-]
Molecular Formula:
C20H16N2O5
Molecular Weight:
364.4 g/mol
4-[3-(allyloxy)benzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one
CAS No.:
Inhibitors
Cat. No.: VC1089831
Molecular Formula: C20H16N2O5
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-(allyloxy)benzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one -](/images/no_structure.jpg)
Molecular Formula | C20H16N2O5 |
---|---|
Molecular Weight | 364.4 g/mol |
IUPAC Name | (4Z)-2-(4-methyl-3-nitrophenyl)-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one |
Standard InChI | InChI=1S/C20H16N2O5/c1-3-9-26-16-6-4-5-14(10-16)11-17-20(23)27-19(21-17)15-8-7-13(2)18(12-15)22(24)25/h3-8,10-12H,1,9H2,2H3/b17-11- |
Standard InChI Key | VCDFVAHLQRTGBQ-BOPFTXTBSA-N |
Isomeric SMILES | CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OCC=C)/C(=O)O2)[N+](=O)[O-] |
SMILES | CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC=C)C(=O)O2)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC=C)C(=O)O2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume